molecular formula C11H17N3 B2965756 1-(6-Methylpyridin-2-yl)piperidin-3-amine CAS No. 1250350-45-8

1-(6-Methylpyridin-2-yl)piperidin-3-amine

Cat. No. B2965756
M. Wt: 191.278
InChI Key: FPADRUFYMWLEFS-UHFFFAOYSA-N
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Description

“1-(6-Methylpyridin-2-yl)piperidin-3-amine” is a chemical compound with the molecular formula C11H17N3 and a molecular weight of 191.27 . It is a derivative of piperidine, a six-membered heterocyclic amine that is widely used as a building block and reagent in synthesizing organic compounds, including medicinal products .


Synthesis Analysis

The synthesis of piperidine derivatives, including “1-(6-Methylpyridin-2-yl)piperidin-3-amine”, is an important task in modern organic chemistry . Various methods have been developed for the synthesis of substituted piperidines . For instance, a new efficient method for the N-heterocyclization of primary amines with diols catalyzed by a Cp*Ir complex has been reported .


Molecular Structure Analysis

The molecular structure of “1-(6-Methylpyridin-2-yl)piperidin-3-amine” consists of a piperidine ring attached to a 6-methylpyridin-2-yl group . The piperidine ring is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .


Chemical Reactions Analysis

Piperidine derivatives, including “1-(6-Methylpyridin-2-yl)piperidin-3-amine”, are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Scientific Research Applications

Hydroamination and Catalysis

One of the prominent applications of pyridine and piperidine derivatives, similar to "1-(6-Methylpyridin-2-yl)piperidin-3-amine", is in the field of hydroamination and catalysis. For instance, a study focused on the kinetic analysis of homogeneous and heterogeneous catalysts for the cyclization of 6-aminohex-1-yne. This research demonstrates the potential of metal-catalyzed hydroamination reactions followed by proton-catalyzed isomerization, highlighting the importance of these compounds in facilitating and optimizing chemical reactions (Müller et al., 2003).

Structural Analysis and Crystallography

Derivatives of piperidine and pyridine, similar in structure to "1-(6-Methylpyridin-2-yl)piperidin-3-amine", have been extensively studied for their conformational analysis and crystal structure. Research in this area provides insights into the molecular conformation, thermal stability, and phase transitions, contributing to a deeper understanding of the material properties of such compounds. For example, Ribet et al. (2005) conducted a comprehensive study on the crystal structure and conformational analysis of a compound closely related to the chemical of interest, offering valuable data on its behavior in different states (Ribet et al., 2005).

Hydrodenitrogenation Studies

The role of similar compounds in the hydrodenitrogenation (HDN) process has been examined, with studies investigating their behavior and intermediates in the HDN of 2-methylpyridine. Such research is crucial for understanding the chemical pathways and mechanisms involved in the transformation of nitrogen-containing compounds, which has implications for environmental and industrial processes (Egorova et al., 2002).

Organic Electronics and Material Science

Pyridine and piperidine derivatives, including "1-(6-Methylpyridin-2-yl)piperidin-3-amine", have been explored for their potential applications in organic electronics and material science. Investigations into their optical properties and electron-donating abilities shed light on their suitability for use in electronic devices and as components in advanced materials. Palion-Gazda et al. (2019) explored the structure-dependent and environment-responsive optical properties of terpyridine derivatives, revealing how the incorporation of amino groups affects their thermal, redox, and emission properties (Palion-Gazda et al., 2019).

Future Directions

Piperidine derivatives, including “1-(6-Methylpyridin-2-yl)piperidin-3-amine”, play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Therefore, future research may focus on developing new synthesis methods and exploring the potential therapeutic applications of “1-(6-Methylpyridin-2-yl)piperidin-3-amine” and other piperidine derivatives.

properties

IUPAC Name

1-(6-methylpyridin-2-yl)piperidin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3/c1-9-4-2-6-11(13-9)14-7-3-5-10(12)8-14/h2,4,6,10H,3,5,7-8,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPADRUFYMWLEFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)N2CCCC(C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(6-Methylpyridin-2-yl)piperidin-3-amine

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